11-Bromoundecyldimethylchlorosilane
Overview
Description
11-Bromoundecyldimethylchlorosilane: is an organochlorosilane compound with the molecular formula C13H28BrClSi . It is a liquid at room temperature and is primarily used as a chemical intermediate in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting undecylmagnesium bromide with dimethylchlorosilane under controlled conditions.
Halogenation: Another method involves the halogenation of undecyltrimethylsilane followed by a substitution reaction with bromine .
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Processes: Some manufacturers may use continuous flow reactors to streamline production and increase efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form undecylsilanol .
Reduction: Reduction reactions can convert the compound to undecylsilane .
Substitution: The compound readily participates in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed:
Undecylsilanol: Formed through oxidation.
Undecylsilane: Resulting from reduction reactions.
Substituted Derivatives: Various nucleophiles can lead to a range of substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of silicon-based materials and polymers . Biology: It serves as a reagent in the modification of biomolecules and surfaces for biological studies. Medicine: It is utilized in the development of drug delivery systems and biomedical devices . Industry: The compound finds applications in the production of surface coatings , adhesives , and sealants .
Mechanism of Action
The mechanism by which 11-Bromoundecyldimethylchlorosilane exerts its effects involves the silicon atom forming bonds with organic and inorganic substrates. The bromine atom is a reactive site that facilitates substitution reactions, while the dimethyl groups provide stability and influence the compound's reactivity.
Molecular Targets and Pathways:
Silicon-Based Reactions: The silicon atom interacts with various substrates to form stable silicon-carbon bonds.
Substitution Pathways: The bromine atom is a key site for nucleophilic substitution reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
11-Chloroundecyldimethylchlorosilane
11-Iodoundecyldimethylchlorosilane
10-Bromoundecyldimethylchlorosilane
Uniqueness:
11-Bromoundecyldimethylchlorosilane: is unique due to its higher reactivity compared to its iodine and chlorine counterparts, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
11-bromoundecyl-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28BrClSi/c1-16(2,15)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFGXJUDMCOIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCCCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28BrClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622759 | |
Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330457-42-6 | |
Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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